Cas no 898413-04-2 (1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)

1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione structure
898413-04-2 structure
Product name:1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
CAS No:898413-04-2
MF:C17H24N6O3
MW:360.410862922668
CID:5481297

1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Chemical and Physical Properties

Names and Identifiers

    • 1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
    • 1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione
    • Inchi: 1S/C17H24N6O3/c1-9-10(2)23-12-13(20(6)16(26)21(7)14(12)25)18-15(23)22(19-9)8-11(24)17(3,4)5/h10H,8H2,1-7H3
    • InChI Key: ATCWLFJFBPFFIY-UHFFFAOYSA-N
    • SMILES: O=C(C([H])([H])N1C2=NC3=C(C(N(C([H])([H])[H])C(N3C([H])([H])[H])=O)=O)N2C([H])(C([H])([H])[H])C(C([H])([H])[H])=N1)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]

1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2644-0092-5μmol
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2644-0092-40mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
40mg
$210.0 2023-05-16
Life Chemicals
F2644-0092-75mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2644-0092-3mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
3mg
$94.5 2023-05-16
Life Chemicals
F2644-0092-5mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
5mg
$103.5 2023-05-16
Life Chemicals
F2644-0092-15mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2644-0092-100mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2644-0092-4mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2644-0092-25mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
25mg
$163.5 2023-05-16
Life Chemicals
F2644-0092-50mg
1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione
898413-04-2 90%+
50mg
$240.0 2023-05-16

1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione Related Literature

Additional information on 1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione

Introduction to Compound with CAS No. 898413-04-2 and Its Applications in Chemical Biology

The compound with the CAS number 898413-04-2 is a highly specialized molecule that has garnered significant attention in the field of chemical biology and pharmaceutical research. Its systematic name, 1-(3,3-dimethyl-2-oxobutyl)-3,4,7,9-tetramethyl-1H,4H,6H,7H,8H,9H-1,2,4triazino[4,3-g]purine-6,8-dione, reflects its complex structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound's structure, properties, and emerging applications in contemporary research.

The molecular framework of this compound is characterized by a fused tricyclic system consisting of a triazine ring and a purine moiety. The presence of multiple methyl groups and an oxobutyl side chain contributes to its unique stereochemistry and electronic properties. Such structural motifs are often explored in medicinal chemistry due to their ability to interact selectively with biological targets.

In recent years, there has been a growing interest in developing novel heterocyclic compounds for their potential therapeutic applications. The compound in question has been studied for its interactions with various biological pathways, particularly those involving nucleic acid metabolism and enzyme inhibition. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes relevant to cancer cell proliferation and inflammation.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves the strategic installation of substituents while maintaining high regioselectivity and yield. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the core tricyclic scaffold. These methodologies highlight the compound's synthetic accessibility and versatility for further derivatization.

One of the most intriguing aspects of this compound is its potential as a scaffold for drug discovery. The combination of a triazine and purine moiety creates a platform that can be modified to enhance binding affinity and selectivity towards specific biological targets. Researchers have been exploring derivatives of this compound to improve pharmacokinetic properties and reduce off-target effects.

The compound's stability under various conditions has also been a focus of investigation. Studies have demonstrated its robustness in aqueous solutions at physiological pH, suggesting its suitability for biological assays. Additionally, its solubility profile has been optimized through structural modifications to facilitate administration routes such as oral or intravenous delivery.

Recent advancements in computational chemistry have enabled more efficient virtual screening of compounds like this one. Molecular docking simulations have been used to predict binding interactions with target proteins, providing insights into potential mechanisms of action. These computational approaches complement experimental studies by identifying promising candidates for further validation.

The compound's role in preclinical research is also noteworthy. Animal models have been employed to assess its safety profile and preliminary efficacy in disease models. These studies have provided valuable data on dosing regimens and potential side effects, paving the way for future clinical trials.

From a chemical biology perspective, this compound offers a unique tool for studying nucleic acid-interacting proteins. Its ability to modulate enzyme activity could provide insights into cellular processes relevant to diseases such as cancer and neurodegeneration. The development of such probes is crucial for understanding complex biological systems at the molecular level.

The future directions for research on this compound are promising. Efforts are underway to develop more potent derivatives with improved pharmacological profiles. Additionally, exploring its potential in combination therapies could lead to novel treatment strategies for multifaceted diseases.

Recommend Articles

Recommended suppliers
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd